Lipophilicity Advantage of Isopropoxy Over Methoxy: LogP Comparison with 2-Bromo-4-chloro-1-methoxybenzene
The 2-bromo-4-chloro-1-isopropoxybenzene scaffold exhibits a calculated LogP of 3.89, compared to 3.11–3.34 for the methoxy congener 2-bromo-4-chloro-1-methoxybenzene (CAS 60633-25-2), representing a lipophilicity increase of ΔLogP ≈ +0.55 to +0.78 . This difference corresponds to a roughly 3.5- to 6-fold higher octanol–water partition coefficient, which is meaningful for applications where enhanced membrane permeability or organic-phase retention is desired.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8897 (computed) |
| Comparator Or Baseline | 2-Bromo-4-chloro-1-methoxybenzene (CAS 60633-25-2): LogP = 3.1111 (molbase) or 3.34 (chemsrc) |
| Quantified Difference | ΔLogP ≈ +0.55 to +0.78 (≈3.5- to 6-fold higher P) |
| Conditions | Computed LogP values from molbase, chemsrc, and leyan databases; consistent TPSA of 9.23 Ų for both compounds |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, organic-solvent extractability, and metabolic stability profiles in early-stage drug discovery, making the isopropoxy variant preferable when these parameters are design-critical.
